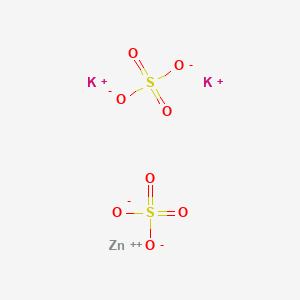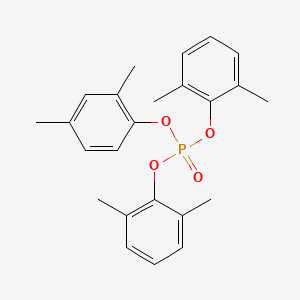
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester is a chemical compound with the molecular formula C24H27O4P. It is known for its unique structure, which includes two 2,6-dimethylphenyl groups and one 2,4-dimethylphenyl group esterified with phosphoric acid. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester typically involves the esterification of phosphoric acid with 2,4-dimethylphenol and 2,6-dimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphine compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphine compounds.
Applications De Recherche Scientifique
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester involves its interaction with specific molecular targets. The ester groups can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Uniqueness
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
86864-92-8 |
|---|---|
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(2,4-dimethylphenyl) bis(2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-13-14-22(21(6)15-16)26-29(25,27-23-17(2)9-7-10-18(23)3)28-24-19(4)11-8-12-20(24)5/h7-15H,1-6H3 |
Clé InChI |
HXJLUDOGBZZEFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


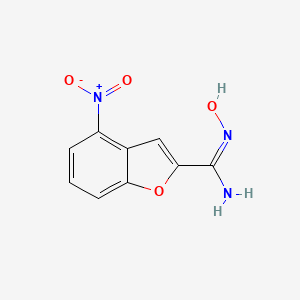


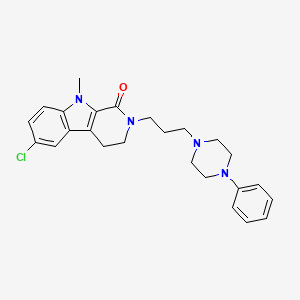
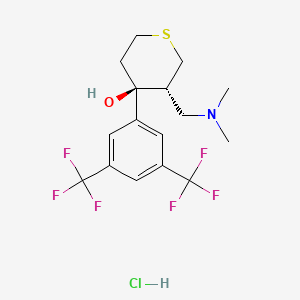
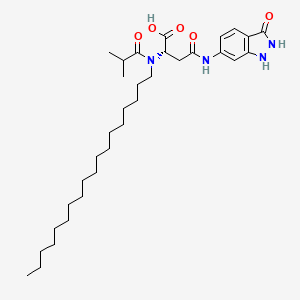

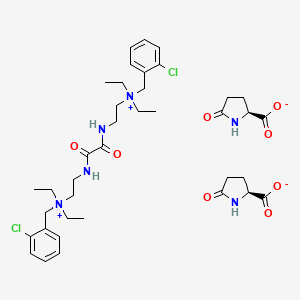


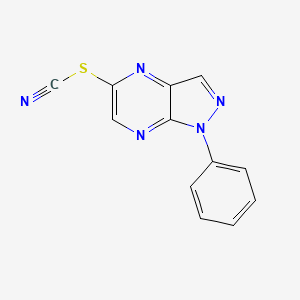
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

